molecular formula C26H26N2O5S B2934131 N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 1251616-31-5

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2934131
CAS No.: 1251616-31-5
M. Wt: 478.56
InChI Key: GVKAVFZDUOGNMW-UHFFFAOYSA-N
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Description

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an oxazole ring, a benzenesulfonamide group, and various substituents that contribute to its unique chemical properties

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the oxazole intermediate with an ethyl halide in the presence of a base.

    Attachment of the Sulfonamide Group: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This can lead to the inhibition of folic acid synthesis in bacteria, resulting in antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-methoxyacetamide: Similar in structure but lacks the oxazole ring and ethoxy group.

    N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide: Similar in structure but lacks the oxazole ring and has different substituents.

Uniqueness

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the oxazole ring, which can confer additional chemical reactivity and biological activity. The combination of the ethoxy and methoxy groups with the sulfonamide moiety also contributes to its distinct properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKAVFZDUOGNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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